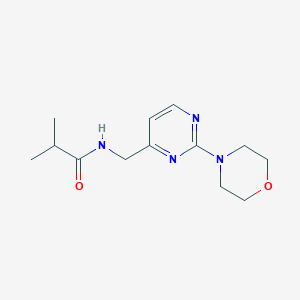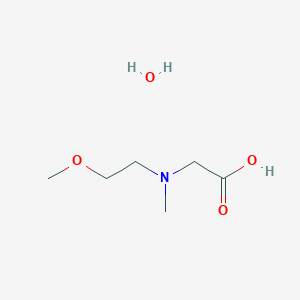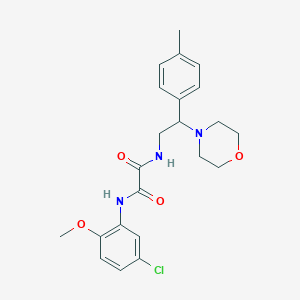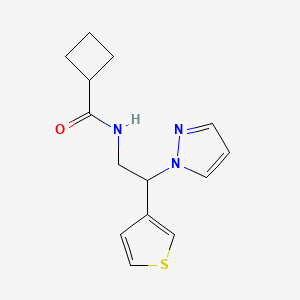
N-(2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a derivative of methanesulfonamide, which is a functional group characterized by the presence of a sulfonamide moiety attached to a methane group. The compound is further modified with a thiophene ring and a trifluoromethylphenyl group, indicating a complex structure that could exhibit unique chemical and physical properties.
Synthesis Analysis
The synthesis of related phenylmethanesulfonamide derivatives can be achieved through reactions involving highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines. For instance, the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene has been shown to produce phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide, which demonstrates high reactivity and can undergo alkylation with various aromatic compounds, including thiophene . This suggests that a similar approach could be used to synthesize the compound by selecting appropriate reactants and conditions to introduce the thiophen-3-yl and trifluoromethylphenyl groups.
Molecular Structure Analysis
The molecular structure of related trifluoromethylphenyl methanesulfonamide derivatives has been studied using IR spectroscopy and quantum chemical methods. These compounds can exist in different conformations and are capable of self-association in solution, forming cyclic dimers or chain associates through hydrogen bonding . The presence of the trifluoromethyl group and the sulfonamide moiety significantly influences the molecular conformation and the ability to form hydrogen bonds, which would also be relevant for the compound under analysis.
Chemical Reactions Analysis
The reactivity of methanesulfonamide derivatives can be quite diverse. For example, the reaction of N-(2-halophenyl)methanesulfonamides with terminal acetylenes in the presence of a palladium catalyst leads to the formation of 1-methylsulfonyl-indoles with various functional groups . This indicates that the compound may also participate in similar palladium-catalyzed reactions, potentially leading to the formation of heteroaromatic ring systems when reacted with suitable acetylenic compounds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide are not directly provided, we can infer from related compounds that it would exhibit properties influenced by its functional groups. The trifluoromethyl group is known to impart high electronegativity and lipophilicity, while the sulfonamide group can engage in hydrogen bonding, affecting solubility and boiling points . The thiophene ring could contribute to the compound's aromaticity and electronic properties, potentially making it useful in electronic or pharmaceutical applications.
Applications De Recherche Scientifique
Proton-Donating Ability and Conformation
Trifluoro-N-(2-phenylacetyl)methanesulfonamide has been studied for its structure and proton-donating ability, indicating strong hydrogen bond donor properties compared to its analogs. This suggests potential for applications in hydrogen bonding-related processes and studies (L. Oznobikhina et al., 2009).
Self-Association and Conformations
Research on trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide explored its structure and self-association in solution, revealing the formation of cyclic dimers and chain associates through hydrogen bonding. This highlights the compound's potential in studying molecular interactions and designing materials with specific supramolecular structures (I. Sterkhova et al., 2014).
Structural Studies and Supramolecular Assembly
The crystal structures of three nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, were determined, providing insights into intermolecular interactions and the effect of substitution on supramolecular assembly. This research could inform the design of new materials with desired properties based on sulfonamide derivatives (Tanusri Dey et al., 2015).
Anticorrosion Applications
A study on (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline demonstrated its efficiency as a corrosion inhibitor for mild steel in acidic solutions. This research underlines the potential of thiophene derivatives in anticorrosion applications and material protection (D. Daoud et al., 2014).
Transfer Hydrogenation Catalysts
Research on N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, including 1,1,1-trifluoro-N-(2-(pyridin-2-yl)ethyl)methanesulfonamide, as ligands in Cp*IrIIICl complexes for transfer hydrogenation of ketones, indicates the role of these compounds in catalysis. Such studies are crucial for developing new catalysts for organic synthesis (A. Ruff et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(2-thiophen-3-ylethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2S2/c15-14(16,17)13-3-1-12(2-4-13)10-22(19,20)18-7-5-11-6-8-21-9-11/h1-4,6,8-9,18H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBFOLHCXKYHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCCC2=CSC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B2548501.png)


![2-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548506.png)
![2-(3,4-Dimethylphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2548508.png)


![Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2548515.png)
![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2548517.png)
![6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2548519.png)
![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2548520.png)